molecular formula C12H12N2 B10806302 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B10806302
M. Wt: 184.24 g/mol
InChI Key: VACIVTQGDQPIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) . The yields of these reactions can range from 58% to 85% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with various molecular targets. For instance, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • 5H-imidazo[1,2-a]azepine
  • Pyrrolopyrazine derivatives

Uniqueness

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific fused ring system and the presence of a phenyl group, which contributes to its distinct chemical and biological properties. Compared to similar compounds, it has shown a broader spectrum of antibacterial and antifungal activities .

Properties

IUPAC Name

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-13-12-7-4-8-14(11)12/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIVTQGDQPIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.